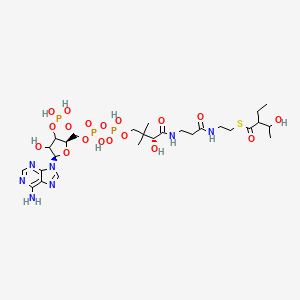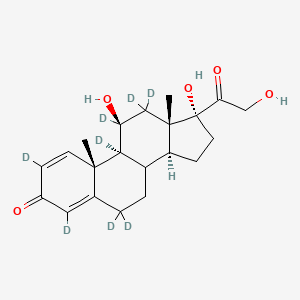
Prednisolone-d8 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone-d8 (Major): is a deuterated form of prednisolone, a synthetic glucocorticoid. This compound is extensively utilized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the pharmacokinetics, distribution, metabolism, and excretion (ADME) profiles of glucocorticoids in research applications . The deuterium atoms in Prednisolone-d8 (Major) replace hydrogen atoms, making it a valuable tool in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-d8 (Major) involves the incorporation of deuterium atoms into the prednisolone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Prednisolone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and isotopic composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Prednisolone-d8 (Major) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential transformations in biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce prednisolone derivatives. These reactions are often carried out in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide. These reactions usually occur in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of prednisolone can yield prednisolone acetate, while reduction can produce various hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Prednisolone-d8 (Major) is used in analytical chemistry to study the ADME profiles of glucocorticoids. Its deuterated nature allows for precise tracking and quantification in complex biological matrices using mass spectrometry and NMR spectroscopy .
Biology: In biological research, Prednisolone-d8 (Major) is employed to investigate the metabolic pathways and interactions of glucocorticoids. It helps in understanding the pharmacokinetics and dynamics of these compounds in living organisms .
Medicine: Prednisolone-d8 (Major) is used in clinical studies to evaluate the efficacy and safety of glucocorticoid therapies. It aids in the development of new therapeutic strategies for inflammatory and autoimmune diseases .
Industry: In the pharmaceutical industry, Prednisolone-d8 (Major) is utilized for quality control and validation of glucocorticoid formulations. It ensures the consistency and reliability of drug products .
Mecanismo De Acción
Prednisolone-d8 (Major) exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modify gene transcription. The activated complex up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparación Con Compuestos Similares
Prednisolone: The non-deuterated form of Prednisolone-d8 (Major), widely used in clinical and research settings.
Cortisol: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action compared to prednisolone.
Hydrocortisone: Another naturally occurring glucocorticoid used in various therapeutic applications.
Uniqueness: Prednisolone-d8 (Major) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it an invaluable tool in research applications where accurate quantification and detailed analysis of glucocorticoid metabolism are required .
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
Clave InChI |
OIGNJSKKLXVSLS-DAJRSGRQSA-N |
SMILES isomérico |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(CC3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


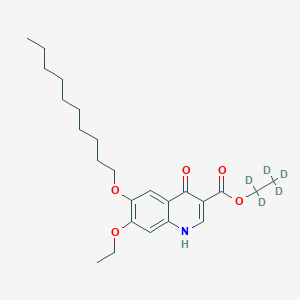
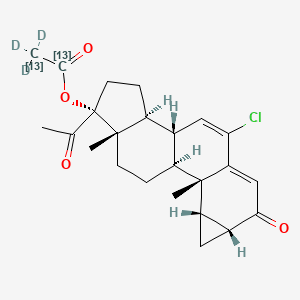
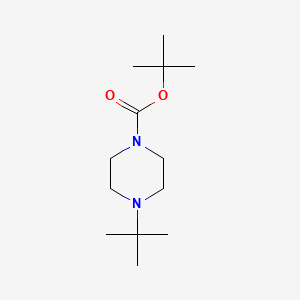
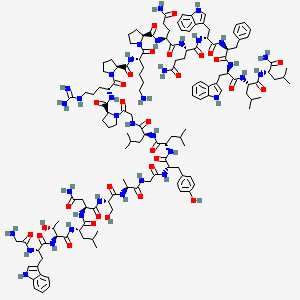
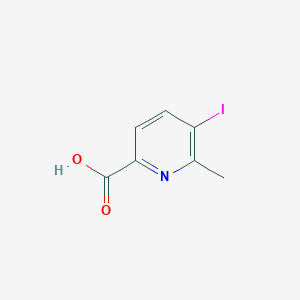
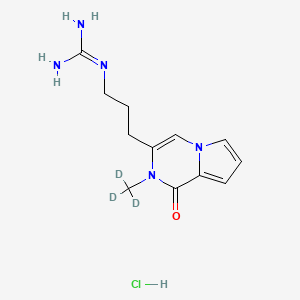
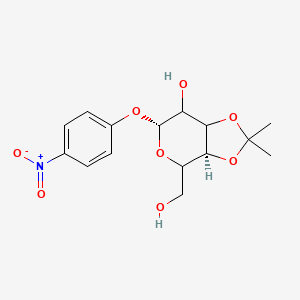
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)


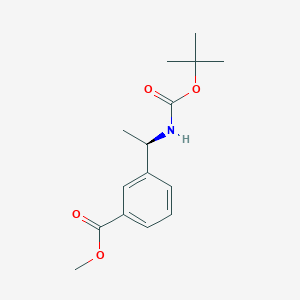
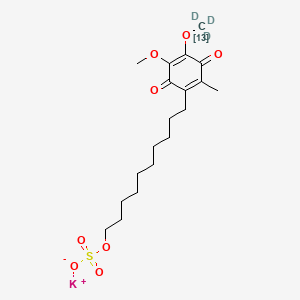
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
